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Introduction
Balomenib (formerly known as INCB057044, now ZE63-0302) is a potent and selective oral

small molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction.[1] This

interaction is a critical driver for the expression of leukemogenic genes, such as HOX and

MEIS1, in specific subtypes of acute leukemia, particularly those with KMT2A (MLL) gene

rearrangements or NPM1 mutations. By disrupting this interaction, Balomenib leads to the

downregulation of these target genes, inducing differentiation and apoptosis in leukemia cells.

These application notes provide a comprehensive overview of the treatment protocols for

Balomenib in preclinical in vivo mouse models of leukemia, designed for researchers in

oncology and drug development.

Mechanism of Action
Balomenib targets the menin-KMT2A/MLL complex, which is essential for the oncogenic

activity of KMT2A fusion proteins in leukemia. The KMT2A gene, located on chromosome

11q23, is frequently rearranged in acute leukemias, leading to the production of fusion proteins

that require interaction with menin to drive the expression of genes that promote

leukemogenesis. Balomenib binds to menin, disrupting its interaction with the KMT2A fusion

protein, thereby inhibiting the aberrant gene expression program and suppressing leukemia cell

growth.
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Caption: Mechanism of action of Balomenib in KMT2A-rearranged leukemia.

Preclinical In Vivo Efficacy
Balomenib has demonstrated significant anti-leukemic activity in preclinical xenograft models

of KMT2A-rearranged (KMT2A-r) acute myeloid leukemia (AML). Both as a monotherapy and

in combination with other targeted agents, Balomenib has been shown to reduce leukemia

burden and improve survival in these models.
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Quantitative Data Summary
Model Type Cell Line Treatment

Dosing
Schedule

Key
Outcomes

Reference

Cell-Line

Derived

Xenograft

(CDX)

MOLM-13

(KMT2A-r

AML)

Balomenib

(ZE63-0302)

Twice Daily

(BID)

Comparable

survival

benefit to

SNDX-5613

[2]

Cell-Line

Derived

Xenograft

(CDX)

MOLM-13

(KMT2A-r

AML)

Balomenib +

FLT3 inhibitor

Once Daily

(QD)

Impressive

synergy
[2]

Cell-Line

Derived

Xenograft

(CDX)

MOLM-13

(KMT2A-r

AML)

Balomenib +

BCL2

inhibitor

Once Daily

(QD)

Impressive

synergy
[2]

Experimental Protocols
The following protocols are generalized from standard methodologies for establishing and

treating leukemia xenograft models and specific information available for menin inhibitors.

Cell Line and Animal Models
Cell Lines: MOLM-13 (human KMT2A-AF9 rearranged AML) is a commonly used cell line for

studying menin inhibitors. Cells should be cultured in RPMI-1640 medium supplemented with

10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified

atmosphere of 5% CO2.

Animal Models: Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are

recommended for their ability to support the engraftment of human hematopoietic cells. Mice

should be housed in a specific-pathogen-free (SPF) facility.

Establishment of Xenograft Model

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://library.ehaweb.org/eha/2024/eha2024-congress/document?c_id=422234&cm_id=437066&type=document437066
https://library.ehaweb.org/eha/2024/eha2024-congress/document?c_id=422234&cm_id=437066&type=document437066
https://library.ehaweb.org/eha/2024/eha2024-congress/document?c_id=422234&cm_id=437066&type=document437066
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. MOLM-13 Cell
Culture & Expansion

2. Harvest & Prepare
Cell Suspension

3. Intravenous Injection
into NSG Mice

4. Monitor Leukemia
Engraftment (Bioluminescence/

Flow Cytometry)

5. Initiate Balomenib
Treatment

6. Monitor Tumor Burden
& Survival

Click to download full resolution via product page

Caption: Experimental workflow for a Balomenib in vivo efficacy study.

Cell Preparation: Culture MOLM-13 cells to a sufficient number. On the day of injection,

harvest the cells and wash them with sterile, serum-free media or phosphate-buffered saline

(PBS). Resuspend the cells at a concentration of 5 x 10^6 cells per 200 µL.

Transplantation: Inject 5 x 10^6 MOLM-13 cells in 200 µL of PBS into the lateral tail vein of

each NSG mouse.

Engraftment Monitoring: Monitor the engraftment of leukemia cells by weekly peripheral

blood sampling and flow cytometry for human CD45+ cells. If using luciferase-expressing

cells, bioluminescent imaging can be used to monitor tumor burden. Treatment is typically

initiated when the percentage of human CD45+ cells in the peripheral blood reaches a

predetermined level (e.g., 1-5%).

Balomenib Treatment Protocol
Formulation: Balomenib is an oral agent.[1] For administration to mice, it should be

formulated in an appropriate vehicle, such as 0.5% methylcellulose in sterile water. The

formulation should be prepared fresh daily or as stability data permits.

Administration: Administer Balomenib via oral gavage. The dosing volume is typically 10

mL/kg.

Dosage and Schedule:

Monotherapy: Based on preclinical studies of similar menin inhibitors and the reported BID

dosing for Balomenib, a starting point for dose-ranging studies could be between 25-100

mg/kg, administered twice daily.[2]
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Combination Therapy: For combination studies with FLT3 or BCL2 inhibitors, Balomenib
has been administered once daily.[2] The specific dose will depend on tolerability and

efficacy in combination.

Treatment Duration: Treatment should continue for a predefined period (e.g., 21-28 days) or

until a humane endpoint is reached.

Efficacy Assessment
Leukemia Burden: Monitor the percentage of human CD45+ cells in the peripheral blood

weekly. At the end of the study, harvest bone marrow and spleen to determine the final

leukemia burden by flow cytometry.

Survival: Monitor the mice daily for signs of morbidity (e.g., weight loss, lethargy, hind-limb

paralysis). The primary endpoint is typically overall survival, defined as the time from the

start of treatment to a humane endpoint.

Pharmacodynamic Biomarkers: To confirm target engagement, downstream target genes

such as MEIS1 and HOXA9 can be quantified by qRT-PCR in leukemia cells isolated from

treated mice.

Safety and Tolerability
Balomenib has been reported to have an impressive safety profile in preclinical studies, with

no evidence of cardiotoxicity in dogs at doses up to 150 mg/kg twice daily.[2] During in vivo

mouse studies, it is crucial to monitor for any signs of toxicity, including weight loss, changes in

behavior, and any other adverse effects.

Conclusion
Balomenib is a promising oral menin inhibitor with demonstrated preclinical efficacy in mouse

models of KMT2A-rearranged leukemia. The protocols outlined in these application notes

provide a framework for conducting in vivo studies to further evaluate the therapeutic potential

of Balomenib, both as a monotherapy and in combination with other agents. Careful

consideration of the experimental design, including the choice of model, dosing regimen, and

endpoints, is essential for obtaining robust and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15569023?utm_src=pdf-custom-synthesis
https://www.prnewswire.com/news-releases/eilean-therapeutics-approved-to-initiate-first-patient-trial-with-balamenib-ze63-0302-a-selective-best-in-class-menin-inhibitor-302085538.html
https://www.prnewswire.com/news-releases/eilean-therapeutics-approved-to-initiate-first-patient-trial-with-balamenib-ze63-0302-a-selective-best-in-class-menin-inhibitor-302085538.html
https://www.prnewswire.com/news-releases/eilean-therapeutics-approved-to-initiate-first-patient-trial-with-balamenib-ze63-0302-a-selective-best-in-class-menin-inhibitor-302085538.html
https://library.ehaweb.org/eha/2024/eha2024-congress/document?c_id=422234&cm_id=437066&type=document437066
https://www.benchchem.com/product/b15569023#balomenib-treatment-protocol-for-in-vivo-mouse-models
https://www.benchchem.com/product/b15569023#balomenib-treatment-protocol-for-in-vivo-mouse-models
https://www.benchchem.com/product/b15569023#balomenib-treatment-protocol-for-in-vivo-mouse-models
https://www.benchchem.com/product/b15569023#balomenib-treatment-protocol-for-in-vivo-mouse-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15569023?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

